
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione is a compound that features a morpholine ring, a pyrrolidine ring, and a thione group
Méthodes De Préparation
The synthesis of 3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can be achieved through several synthetic routes. One common method involves the reaction of morpholine with a suitable pyrrolidine derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and thionation to introduce the thione group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups. Common reagents and conditions for these reactions vary depending on the desired product and reaction type. Major products formed from these reactions include oxidized or reduced derivatives and substituted compounds with modified functional groups.
Applications De Recherche Scientifique
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, dyes, and pigments. Its reactivity and functional groups make it valuable for creating products with specific properties.
Mécanisme D'action
The mechanism of action of 3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3-Morpholino-1-(pyrrolidin-1-yl)prop-2-ene-1-thione can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities. the presence of the morpholine ring and thione group in this compound provides unique properties and reactivity.
Morpholine derivatives: Compounds with a morpholine ring may exhibit similar chemical reactivity, but the combination with a pyrrolidine ring and thione group in this compound offers distinct advantages in terms of biological activity and synthetic versatility.
Thione-containing compounds: These compounds have a thione group, which imparts specific chemical properties
Propriétés
Formule moléculaire |
C11H18N2OS |
|---|---|
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
(E)-3-morpholin-4-yl-1-pyrrolidin-1-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C11H18N2OS/c15-11(13-4-1-2-5-13)3-6-12-7-9-14-10-8-12/h3,6H,1-2,4-5,7-10H2/b6-3+ |
Clé InChI |
WOSFJINQBFWBDG-ZZXKWVIFSA-N |
SMILES isomérique |
C1CCN(C1)C(=S)/C=C/N2CCOCC2 |
SMILES canonique |
C1CCN(C1)C(=S)C=CN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


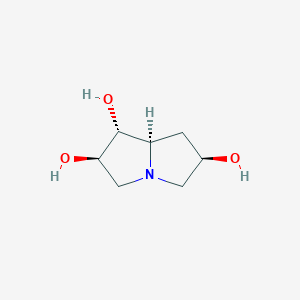
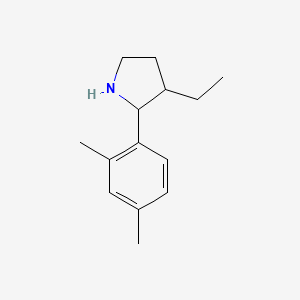
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
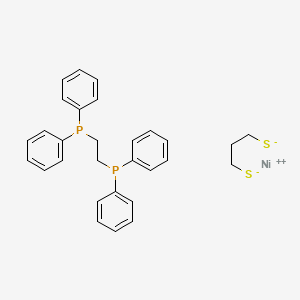
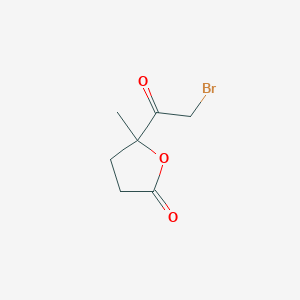
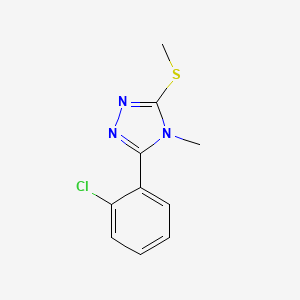
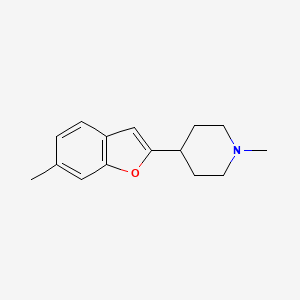
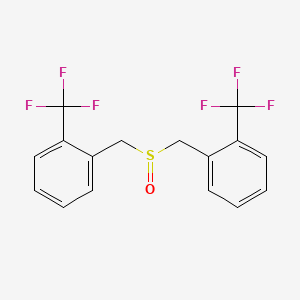


![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)


![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
